molecular formula C21H19FN6O3 B2387008 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1207045-32-6

2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2387008
CAS No.: 1207045-32-6
M. Wt: 422.42
InChI Key: FAVJIEPAFPSUAG-UHFFFAOYSA-N
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Description

The compound 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a pyrazolo[3,4-d]pyrimidine derivative with a complex substitution pattern. Its structure features:

  • A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for kinase inhibition and anticancer activity .
  • A 4-fluorophenyl group at the 1-position, which enhances metabolic stability and binding affinity in kinase-targeting compounds .
  • A 2-aminoethanol substituent at the 4-position, improving aqueous solubility and enabling hydrogen bonding interactions .

While direct biological data for this compound is unavailable in the provided evidence, structural analogs (e.g., pyrazolo[3,4-d]pyrimidines with fluorophenyl and sulfonamide groups) exhibit activity against tyrosine kinases and cancer cell lines . Synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, as seen in related compounds .

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-ylmethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3/c22-14-2-4-15(5-3-14)28-20-16(11-25-28)19(23-7-8-29)26-21(27-20)24-10-13-1-6-17-18(9-13)31-12-30-17/h1-6,9,11,29H,7-8,10,12H2,(H2,23,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVJIEPAFPSUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=C4C=NN(C4=N3)C5=CC=C(C=C5)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that contribute to its biological activity:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse pharmacological effects, including anticancer and antimicrobial properties.
  • Pyrazolo[3,4-d]pyrimidine backbone : Associated with various biological activities such as anti-inflammatory and antitumor effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells.
  • Case Study : A study demonstrated that derivatives of pyrazolopyrimidines effectively inhibited the growth of various cancer cell lines, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity

The presence of the benzo[d][1,3]dioxole moiety is linked to antimicrobial effects:

  • Mechanism : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Case Study : Similar compounds have shown effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting the potential for developing new antibiotics .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties:

  • Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings : Studies on related compounds have indicated that they can reduce inflammation in animal models, providing a basis for further investigation into this compound's effects .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidinesContains pyrazolo and pyrimidine ringsAnticancer activity
Benzodioxole derivativesIncorporates benzodioxole moietyAntimicrobial properties
4-Fluorophenyl-substituted compoundsFeatures fluorinated aromatic ringsAnti-inflammatory effects

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution.
  • Final modifications , including hydroxylation to yield the ethanol derivative.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H21FN4O4
  • Molecular Weight : 422.41 g/mol

Structural Features

The compound features several significant structural components:

  • Benzo[d][1,3]dioxole moiety : Known for diverse biological activities.
  • Pyrazolo[3,4-d]pyrimidine core : Associated with various pharmacological effects.
  • Fluorophenyl group : Enhances biological activity through electronic effects.

Research indicates that 2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol exhibits various biological activities:

Anticancer Activity

This compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Studies have demonstrated effective inhibition of growth in various cancer cell lines, including MCF-7 and MDA-MB 231 cells.

Antimicrobial Properties

Compounds with similar structural features have exhibited antimicrobial activity. The unique functional groups present in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Molecular Docking Studies

Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression and inflammation, potentially leading to therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-(thio)pyridazin derivativesContains thioether linkagesAntimicrobial activity
Benzodioxole derivativesIncorporates benzodioxole moietyAnticancer properties
Pyridazine-based compoundsFeatures pyridazine ringsDiverse pharmacological activities

These findings suggest that the unique combination of functional groups in this compound may lead to unique biological activities not observed in other similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs from the literature:

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (Da) Synthetic Yield Key References
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, benzo[d][1,3]dioxole, 2-aminoethanol N/A ~500 (estimated) N/A
Example 52: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromenone, sulfonamide, 4-fluorophenyl 228–230 579.1 17%
Example 60: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide Pyrazolo[3,4-c]pyrimidine Sulfonamide, chromenone, fluorophenyl 242–245 599.1 10%
2-((4-((4-(1-(3,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol Triazine-pyrazoline hybrid Ethanolamine, dichlorophenyl, morpholine N/A ~650 (estimated) Not reported
1204594-54-6: 4-{[1-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide Pyrazolo[3,4-d]pyrimidine Benzamide, methylpyrazole N/A ~400 (estimated) N/A

Key Structural and Functional Differences

Core Modifications :

  • The target compound’s pyrazolo[3,4-d]pyrimidine core is analogous to Example 52 but differs from the pyrazolo[3,4-c]pyrimidine in Example 60 . The "d" vs. "c" ring fusion affects planarity and binding pocket interactions.
  • The triazine-pyrazoline hybrid in introduces a larger, more rigid structure, likely reducing metabolic flexibility compared to the target.

Substituent Effects: The benzo[d][1,3]dioxole group in the target may enhance blood-brain barrier penetration compared to the sulfonamide groups in Examples 52 and 60 . The 2-aminoethanol substituent improves solubility over the chromenone moiety in Examples 52 and 60, which contributes to higher molecular weight and lipophilicity .

Synthetic Complexity :

  • The target’s synthesis likely requires sequential amination and coupling steps, similar to Example 52’s Suzuki-Miyaura reaction . However, the yield for such multi-step syntheses is often low (e.g., 10–22% in Examples 52 and 60) .

Research Implications

  • Solubility vs. Bioavailability: The 2-aminoethanol group may address the poor solubility of related compounds (e.g., Example 52’s chromenone derivative) but could reduce membrane permeability .
  • Synthetic Optimization : Lower yields in analogs (e.g., 10–22% ) highlight the need for improved catalytic systems or protecting-group strategies.

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